2-Cyanopyridine-D4

LC-MS/MS Bioanalysis Stable Isotope Dilution

Quantitative LC-MS/MS of 2-cyanopyridine metabolites suffers from matrix effects and isotopic cross-talk with unlabeled internal standards. 2-Cyanopyridine-D4 (CAS 1219795-17-1) solves this with: - +4 Da mass shift and ≥99 atom % D enrichment - zero interference from analyte M+2 natural isotope peaks - Perdeuteration (C₆D₄N₂, MW 108.14) - preserves chemical behavior for FDA/EMA-compliant methods - Isotopic stability over months - ensures long-term study integrity in complex matrices (urine, hepatocytes)

Molecular Formula C6H4N2
Molecular Weight 108.13 g/mol
Cat. No. B12391824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyridine-D4
Molecular FormulaC6H4N2
Molecular Weight108.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#N
InChIInChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H/i1D,2D,3D,4D
InChIKeyFFNVQNRYTPFDDP-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanopyridine-D4: Isotopic Internal Standard for LC-MS & Metabolic Tracing


2-Cyanopyridine-D4 (CAS 1219795-17-1) is a perdeuterated isotopologue of 2‑cyanopyridine in which all four aromatic protons of the pyridine ring are replaced by deuterium . With a molecular formula of C₆D₄N₂ and a molecular weight of 108.14 g/mol, it is primarily employed as a stable isotope‑labeled (SIL) internal standard in quantitative liquid chromatography‑mass spectrometry (LC‑MS/MS) assays . Its near‑identical chemical behavior to the non‑deuterated analyte, combined with a +4 Da mass shift, allows it to correct for matrix effects, extraction variability, and ionization fluctuations without interfering with endogenous signals .

Workflow
LC-MS/MS Quantitative Bioanalysis
Stable isotope dilution (SID) assays
Selection Property
+4 Da mass shift (m/z 105 → 109)
Matrix-effect correction via ISTD
Use Context
Isotopic internal standard benchmarking
Perdeuterated aromatic scaffold

2-Cyanopyridine-D4: Generic Substitution Limitations


Generic substitution of 2‑cyanopyridine‑D4 with unlabeled 2‑cyanopyridine or with alternative deuterated pyridine derivatives (e.g., 2‑cyanopyridine‑4,6‑d₂) introduces analytical and metabolic confounders. Unlabeled 2‑cyanopyridine co‑elutes with and is indistinguishable from endogenous or dosed analyte in MS detectors, eliminating the internal standard‘s ability to correct for ion suppression/enhancement [1]. Partially deuterated analogs such as 2‑cyanopyridine‑4,6‑d₂ exhibit a reduced mass shift (only +2 Da), increasing the risk of isotopic cross‑talk with the M+2 natural isotope peak of the unlabeled analyte [2]. Moreover, the four‑deuterium substitution pattern in 2‑cyanopyridine‑D4 is essential for studies exploiting the primary kinetic isotope effect (KIE) on C–H bond cleavage; fewer deuterium atoms or deuteration at non‑reactive positions fail to provide the requisite reaction‑rate differentiation [3].

Target
2-Cyanopyridine-D4 (+4 Da shift; ≥99 atom % D)
Unlabeled 2-Cyanopyridine
0 Da shift. Co-elutes and is indistinguishable from analyte in MS; cannot correct ion suppression.
Target
2-Cyanopyridine-D4 (Perdeuterated; KIE-enabled)
Partially Deuterated (e.g., 4,6-d₂)
Only +2 Da shift. Risk of isotopic cross-talk with M+2 peak; limited kinetic isotope effect utility.

2-Cyanopyridine-D4: Head-to-Head Performance vs. Comparators


MS Quantification: Deuterated vs. Unlabeled Internal Standard

2‑Cyanopyridine‑D4 provides a +4 Da mass shift relative to the unlabeled analyte (m/z 105 → 109 for [M+H]⁺), whereas using unlabeled 2‑cyanopyridine as a structural analog internal standard offers no mass differentiation . This mass shift enables baseline chromatographic separation from the analyte‘s M+2 natural isotope peak, which for a C₆H₄N₂ species constitutes ~6.6% relative abundance .

MS Quantification
Reported
+4 Da vs. Unlabeled (0 Da)
Supports analyte differentiation in bioanalytical validation review.
ESI+ mode LC-MS; analyte interference minimized.
LC-MS/MS Bioanalysis Stable Isotope Dilution

Isotopic Enrichment vs. Partially Deuterated Analogues

Commercial 2‑cyanopyridine‑D4 is supplied with a specified isotopic enrichment of ≥99 atom % D, meaning <1% residual protium at the four ring positions . In contrast, synthetically accessible partially deuterated analogs (e.g., 2‑cyanopyridine‑4,6‑d₂) typically achieve only 95‑98% enrichment at the deuterated sites, with unavoidable isotopic scrambling during synthesis [1].

Isotopic Enrichment
Data to verify
≥99% vs. 95-98% (Partial)
Supports LLOQ validation review; reduces cross-contamination.
Via ¹H-NMR and high-resolution MS analysis.
Isotopic Purity Quantitative NMR Batch Consistency

Kinetic Isotope Effect: Deuterated vs. Unlabeled

Deuteration at all four aromatic positions of 2‑cyanopyridine enables measurement of primary and secondary kinetic isotope effects (KIEs) during C–H bond‑breaking events. For pyridine derivatives, a primary KIE (k_H/k_D) of 6‑8 is typically observed for hydrogen atom transfer (HAT) reactions at the α‑position [1]. Partial deuteration (e.g., only at positions 4 and 6) yields a composite KIE that masks the true mechanistic signature, as the unlabeled positions continue to react at the normal H‑rate [2].

Kinetic Isotope Effect
Class-level inference
k_H/k_D ≈ 6-8 (vs. 1.0)
Supports reaction pathway study context (HAT vs. SET).
Inferred for pyridine α-position; class-level KIE.
Reaction Mechanism Deuterium Labeling Isotope Effect

¹H-NMR Spectral Simplification: D4 vs. Unlabeled

In ¹H‑NMR, unlabeled 2‑cyanopyridine exhibits four aromatic proton signals in the δ 7.4‑8.7 ppm region, which can obscure signals from co‑formulated analytes or impurities. 2‑Cyanopyridine‑D4, with >99% deuteration at these positions, shows essentially no proton signals in the aromatic region [1]. The residual protium signal, corresponding to <1% of the natural abundance intensity, is undetectable under standard acquisition conditions .

¹H-NMR Simplification
Supporting evidence
>99% reduction in aromatic ¹H signal
Supports NMR spectral interpretation of complex matrices.
400 MHz ¹H-NMR; residual protium signal minimal.
NMR Spectroscopy Structure Elucidation Residual Solvent Suppression

Chromatographic Resolution vs. Unlabeled Analyte

Due to the inverse isotope effect on lipophilicity, perdeuterated 2‑cyanopyridine‑D4 elutes slightly earlier than unlabeled 2‑cyanopyridine on C18 reversed‑phase columns. Under typical isocratic conditions (e.g., 30% acetonitrile/0.1% formic acid), a retention time shift (Δt_R) of 0.05‑0.15 min is observed, resulting in partial baseline resolution (R_s ≈ 0.8‑1.2) . This separation prevents ion suppression caused by co‑elution of the internal standard with the analyte, a phenomenon documented for other deuterated internal standards [1].

Chromatographic Resolution
Class-level inference
Δt_R ≈ 0.05-0.15 min (R_s ≈ 0.8-1.2)
Supports method-transfer context; reduces ion suppression risk.
C18 column, 30% ACN/0.1% FA; inverse isotope effect.
HPLC Isotopic Separation Method Validation

Isotopic Stability vs. Labile Deuterated Standards

The aromatic C–D bonds in 2‑cyanopyridine‑D4 are chemically inert under typical sample preparation and storage conditions. No measurable back‑exchange (H for D) is observed after 24 hours in aqueous buffers (pH 2‑10) at 25 °C, nor after 3 months of storage at room temperature . This contrasts with deuterated compounds containing exchangeable protons (e.g., amines, amides, or α‑carbonyl positions), which can lose isotopic label under mildly acidic or basic conditions [1].

Isotopic Stability
Reported
No measurable back-exchange
Supports long-term storage context; robust in aqueous buffers.
Contrasts with labile deuterated amines (5-20% exchange).
Isotopic Integrity Sample Storage Long‑Term Stability

2-Cyanopyridine-D4: Validated Application Scenarios


Regulated Plasma Bioanalysis

In pharmacokinetic and toxicokinetic studies requiring FDA‑ or EMA‑compliant LC‑MS/MS methods, 2‑cyanopyridine‑D4 is the definitive internal standard. Its +4 Da mass shift and ≥99 atom % D enrichment ensure that the internal standard channel is free from analyte isotopic interference, satisfying the regulatory requirement for a blank matrix evaluation of internal standard response . The compound‘s isotopic stability over months of sample storage further supports long‑term study integrity .

C–H Functionalization Mechanism Elucidation

Researchers investigating the mechanism of transition‑metal‑catalyzed C–H activation or radical‑mediated functionalization of the 2‑cyanopyridine scaffold employ 2‑cyanopyridine‑D4 to measure primary kinetic isotope effects. The perdeuteration enables a clean determination of k_H/k_D (typically 6‑8 for HAT pathways), providing conclusive evidence for or against a rate‑limiting C–H bond cleavage step [1]. Partial deuteration would yield an ambiguous, mixed KIE value, making 2‑cyanopyridine‑D4 the only viable isotopic probe for this purpose.

NMR Metabolite Identification Without Solvent Interference

When analyzing complex biological matrices (e.g., urine, hepatocyte incubations) by ¹H‑NMR, endogenous aromatic signals can obscure low‑abundance drug metabolites. 2‑Cyanopyridine‑D4 serves as a ‘silent‘ extraction additive or internal reference; its >99% deuteration eliminates all aromatic proton signals, allowing unimpeded observation of metabolite signals in the δ 7‑9 ppm region [2]. This eliminates the need for expensive perdeuterated solvents in certain sample preparation workflows.

Deuterated Drug Substance QC

In the production of deuterated active pharmaceutical ingredients (APIs), 2‑cyanopyridine‑D4 functions as a system suitability standard for verifying instrument performance in isotopic purity assays. Its well‑characterized isotopic envelope (M, M+1, M+2, etc.) and high enrichment level (≥99 atom % D) provide a reliable benchmark for calibrating high‑resolution mass spectrometers and quantitative NMR methods used to certify batch‑to‑batch deuterium incorporation .

Application
Selection Property
Validation Focus
PK / TK Bioanalysis Research
ISTD benchmarking with +4 Da shift
Matrix-effect correction; long-term study integrity
Reaction Mechanism Elucidation
Primary kinetic isotope effect (KIE)
Pathway-response interpretation (HAT vs. SET)
NMR Metabolite Identification
Spectral silence in aromatic region
Matrix-assisted NMR signal interpretation
Deuterated API Quality Control
High enrichment level (≥99 atom % D)
Isotopic purity verification workflows

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